(2E)-5-(3-chlorobenzyl)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-5-[(3-CHLOROPHENYL)METHYL]-2-[(2E)-2-[(2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE: is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5-[(3-CHLOROPHENYL)METHYL]-2-[(2E)-2-[(2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with 2-methoxybenzaldehyde in the presence of hydrazine hydrate, followed by cyclization with thioglycolic acid under reflux conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the intermediates.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. Solvent recovery and recycling are also implemented to reduce waste and improve the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
(2E)-5-[(3-CHLOROPHENYL)METHYL]-2-[(2E)-2-[(2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl moiety, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Ammonia, thiols, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thioethers.
Scientific Research Applications
Chemistry
In chemistry, (2E)-5-[(3-CHLOROPHENYL)METHYL]-2-[(2E)-2-[(2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, (2E)-5-[(3-CHLOROPHENYL)METHYL]-2-[(2E)-2-[(2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is investigated for its potential anti-inflammatory and anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cells and reduce inflammation in various models.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (2E)-5-[(3-CHLOROPHENYL)METHYL]-2-[(2E)-2-[(2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This inhibition can lead to the suppression of cell proliferation in cancer cells or the reduction of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Uniqueness
What sets (2E)-5-[(3-CHLOROPHENYL)METHYL]-2-[(2E)-2-[(2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE apart from similar compounds is its unique combination of a thiazolidinone ring with chlorophenyl and methoxyphenyl substituents. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H16ClN3O2S |
---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
(2E)-5-[(3-chlorophenyl)methyl]-2-[(E)-(2-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H16ClN3O2S/c1-24-15-8-3-2-6-13(15)11-20-22-18-21-17(23)16(25-18)10-12-5-4-7-14(19)9-12/h2-9,11,16H,10H2,1H3,(H,21,22,23)/b20-11+ |
InChI Key |
FONFWOADZKUQFU-RGVLZGJSSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/N=C/2\NC(=O)C(S2)CC3=CC(=CC=C3)Cl |
Canonical SMILES |
COC1=CC=CC=C1C=NN=C2NC(=O)C(S2)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.